molecular formula C14H23NO3 B1448964 Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate CAS No. 1445951-34-7

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate

Cat. No.: B1448964
CAS No.: 1445951-34-7
M. Wt: 253.34 g/mol
InChI Key: RAWFDAJMKXYFJU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple. The reaction is carried out in tert-butyl methyl ether under nitrogen atmosphere at 15°C. The mixture is then stirred at room temperature overnight, followed by the addition of a saturated solution of ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different spirocyclic amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in pharmaceutical synthesis and other chemical applications.

Scientific Research Applications

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 7-Oxo-2-Azaspiro[3.5]Nonane-2-Carboxylate
  • Tert-Butyl 2-Oxo-8-Azaspiro[4.5]Decane-8-Carboxylate

Uniqueness

Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-oxo-8-azaspiro[3.6]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWFDAJMKXYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150442
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-34-7
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.6]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
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Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 3
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 4
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 5
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate
Reactant of Route 6
Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate

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